N-(3,3,6-Trimethyloct-5-en-2-ylidene)hydroxylamine
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Overview
Description
N-(3,3,6-Trimethyloct-5-en-2-ylidene)hydroxylamine is an organic compound with the molecular formula C11H21NO It is characterized by the presence of a hydroxylamine functional group attached to a substituted octene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,6-Trimethyloct-5-en-2-ylidene)hydroxylamine typically involves the reaction of 3,3,6-trimethyloct-5-en-2-one with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium acetate. The reaction is typically conducted in an aqueous or alcoholic medium at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,3,6-Trimethyloct-5-en-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and other derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed
Major Products Formed
Oxidation: Formation of oximes and nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamines and other derivatives
Scientific Research Applications
N-(3,3,6-Trimethyloct-5-en-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of oximes and other nitrogen-containing compounds.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,3,6-Trimethyloct-5-en-2-ylidene)hydroxylamine involves its interaction with nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of various adducts and intermediates. The compound’s reactivity is influenced by the presence of the electron-donating and electron-withdrawing groups on the octene chain .
Comparison with Similar Compounds
Similar Compounds
3,3,6-Trimethyloct-5-en-2-one: A precursor in the synthesis of N-(3,3,6-Trimethyloct-5-en-2-ylidene)hydroxylamine.
Hydroxylamine: A simpler analog with similar reactivity but lacking the substituted octene chain.
Oximes: Compounds formed by the reaction of hydroxylamines with carbonyl compounds
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the substituted octene chain differentiates it from simpler hydroxylamines and oximes, providing unique opportunities for its application in various fields of research .
Properties
CAS No. |
88031-86-1 |
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Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-(3,3,6-trimethyloct-5-en-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H21NO/c1-6-9(2)7-8-11(4,5)10(3)12-13/h7,13H,6,8H2,1-5H3 |
InChI Key |
BVKDSDDUGCMYHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCC(C)(C)C(=NO)C)C |
Origin of Product |
United States |
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